molecular formula C15H18O3 B1604291 4-carboethoxyphenyl cyclopentyl ketone CAS No. 898791-40-7

4-carboethoxyphenyl cyclopentyl ketone

Cat. No. B1604291
Key on ui cas rn: 898791-40-7
M. Wt: 246.3 g/mol
InChI Key: XRXNMNKZFZUISU-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

At −40° C., isopropylmagnesium chloride lithium chloride (13.9 mL, 1.3 M in THF) was added dropwise to a solution of ethyl 4-iodobenzoate (4971 mg, 18.01 mmol) in tetrahydrofuran (30 mL). The solution was stirred at −40° C. for 50 minutes. Copper(I) iodide (1.03 g, 5.4 mmol) was added. The mixture was allowed to warm to −15° C. and stir for 8 minutes. The solution was cooled back to −40° C. and cyclopentanecarbonyl chloride (3580 mg, 27.0 mmol) was added dropwise. The mixture was allowed to gradually warm to 0° C. over 3 hours. The mixture was quenched with 1 N HCl (20 mL) and diluted with ethyl acetate. The mixture was stirred at room temperature for 5 min. A white precipitate formed. The mixture was filtered through celite and the filtrate transferred to a separatory funnel. The layers were separated. The aqueous was extracted twice with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (0-20% ethyl acetate in heptane) gave ethyl 4-(cyclopentanecarbonyl)benzoate as an oil. 1H NMR (400 MHz, CDCl3, δ): 8.13-8.08 (m, 2H), 8.02-7.97 (m, 2H), 4.39 (q, J=7.22 Hz, 2H), 3.77-3.65 (m, 1H), 1.99-1.79 (m, 4H), 1.77-1.60 (m, 4H), 1.40 (t, J=7.22 Hz, 3H).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
4971 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3580 mg
Type
reactant
Reaction Step Two
Name
Copper(I) iodide
Quantity
1.03 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].C([Mg]Cl)(C)C.I[C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=1.[CH:20]1([C:25](Cl)=[O:26])[CH2:24][CH2:23][CH2:22][CH2:21]1>O1CCCC1.[Cu]I>[CH:20]1([C:25]([C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=2)=[O:26])[CH2:24][CH2:23][CH2:22][CH2:21]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
13.9 mL
Type
reactant
Smiles
[Cl-].[Li+].C(C)(C)[Mg]Cl
Name
Quantity
4971 mg
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3580 mg
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Step Three
Name
Copper(I) iodide
Quantity
1.03 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −40° C. for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to −15° C.
STIRRING
Type
STIRRING
Details
stir for 8 minutes
Duration
8 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled back to −40° C.
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to 0° C. over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 1 N HCl (20 mL)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (0-20% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C1(CCCC1)C(=O)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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